molecular formula C22H18N4O4 B2752227 3-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-2H-chromen-2-one CAS No. 1396873-12-3

3-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B2752227
CAS No.: 1396873-12-3
M. Wt: 402.41
InChI Key: GIDFTZZDTUBWFK-UHFFFAOYSA-N
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Description

3-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-2H-chromen-2-one is a complex organic compound that integrates multiple functional groups, including a pyrazolo[1,5-a]pyridine moiety, a piperazine ring, and a chromen-2-one scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-2H-chromen-2-one typically involves multi-step organic synthesis. A common synthetic route includes:

    Formation of the pyrazolo[1,5-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the piperazine ring: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced to the pyrazolo[1,5-a]pyridine core.

    Coupling with chromen-2-one: The final step involves the coupling of the intermediate with chromen-2-one, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromen-2-one moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or alkyl halides under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, 3-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-2H-chromen-2-one is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, including cancer and inflammatory conditions.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The pyrazolo[1,5-a]pyridine moiety may inhibit certain enzymes or receptors, while the chromen-2-one scaffold could interact with DNA or proteins, leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the pyrazolo[1,5-a] core and are known for their anticancer properties.

    Chromen-2-one derivatives: These compounds are widely studied for their antioxidant and anti-inflammatory activities.

    Piperazine derivatives: Known for their use in pharmaceuticals, particularly as antipsychotic and antiemetic agents.

Uniqueness

What sets 3-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-2H-chromen-2-one apart is the combination of these three distinct moieties in a single molecule

Properties

IUPAC Name

3-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4/c27-20(16-13-15-5-1-2-7-19(15)30-22(16)29)24-9-11-25(12-10-24)21(28)17-14-23-26-8-4-3-6-18(17)26/h1-8,13-14H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDFTZZDTUBWFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC3=CC=CC=C3OC2=O)C(=O)C4=C5C=CC=CN5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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